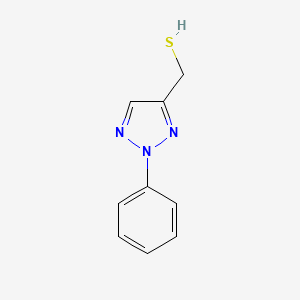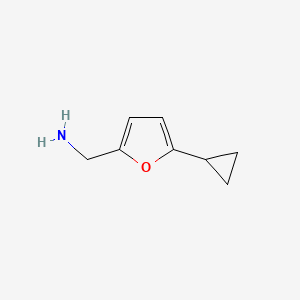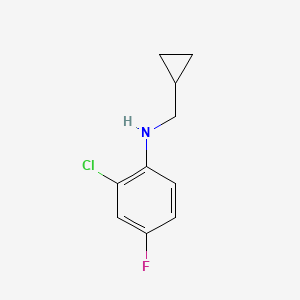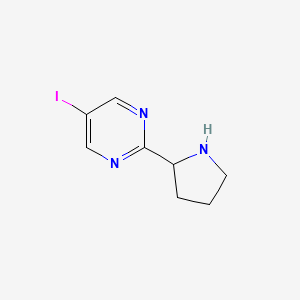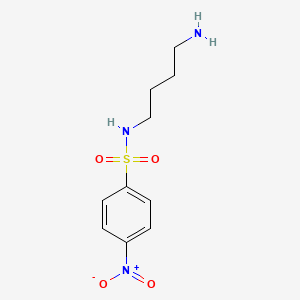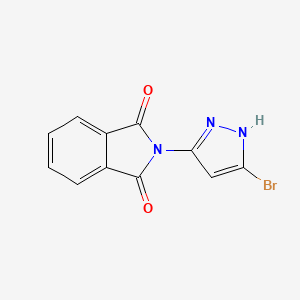
2-(5-Bromo-1H-pyrazol-3-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-1H-pyrazol-3-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of a brominated pyrazole ring attached to an isoindoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1H-pyrazol-3-yl)isoindoline-1,3-dione typically involves a multi-step process. One common method starts with the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The bromination of the pyrazole ring is achieved through the reaction of pyrazole with bromine or a brominating agent under controlled conditions . The final step involves coupling the brominated pyrazole with the isoindoline-1,3-dione core under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1H-pyrazol-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, nucleophiles like amines and thiols, and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
2-(5-Bromo-1H-pyrazol-3-yl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound is studied for its biological activity, including its potential as an anticancer agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1H-pyrazol-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity . The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity . The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares the isoindoline-1,3-dione core but has a different substituent, leading to distinct chemical and biological properties.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Similar in structure but with variations in the substituents, affecting its reactivity and applications.
Uniqueness
2-(5-Bromo-1H-pyrazol-3-yl)isoindoline-1,3-dione is unique due to the presence of the brominated pyrazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H6BrN3O2 |
|---|---|
Molecular Weight |
292.09 g/mol |
IUPAC Name |
2-(5-bromo-1H-pyrazol-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H6BrN3O2/c12-8-5-9(14-13-8)15-10(16)6-3-1-2-4-7(6)11(15)17/h1-5H,(H,13,14) |
InChI Key |
PRDIDTWZYRXKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13319564.png)
![tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13319568.png)
![5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13319572.png)
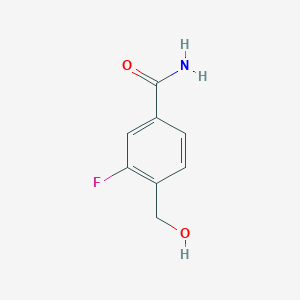
![2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13319577.png)
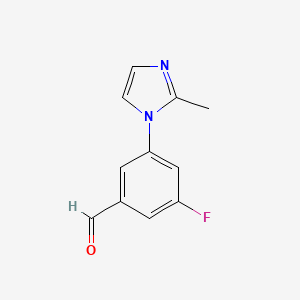
![1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13319605.png)
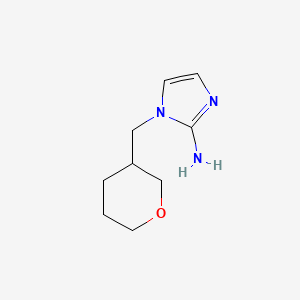
![6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid](/img/structure/B13319611.png)
